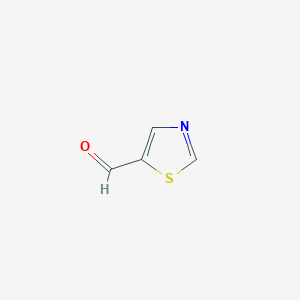

Thiazole-5-carboxyaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-2-4-1-5-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRLWHGLEJGMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378567 | |

| Record name | Thiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-32-3 | |

| Record name | 5-Thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiazole 5 Carboxaldehyde

Established Synthetic Pathways

Vilsmeier–Haack Formylation Strategies for Thiazole-5-carboxaldehydes

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comtcichemicals.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate. chemistrysteps.comtcichemicals.comorganic-chemistry.orgwikipedia.org

The Vilsmeier-Haack formylation of phenols has been shown to be significantly enhanced by the use of micelle-forming surfactants. jocpr.com This approach has been investigated for the formylation of 2-amino-4-(substituted phenyl)-thiazoles. The use of micellar media, such as cetyl trimethyl ammonium (B1175870) bromide (CTAB), sodium dodecyl sulphate (SDS), and Triton-X 100 (Tx), can lead to remarkable rate enhancements in these reactions, which are often sluggish under classical conditions. jocpr.com The reaction proceeds via the formation of the Vilsmeier reagent, which then acts as the electrophile in the formylation of the thiazole (B1198619) ring.

The Vilsmeier-Haack reaction has been successfully applied to the formylation of fused heterocyclic systems containing a thiazole ring, such as imidazo[2,1-b]thiazoles. chemmethod.comchemmethod.comconnectjournals.comresearchgate.net For instance, 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) can be formylated at the 5-position to yield 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde. chemmethod.comchemmethod.com This reaction is typically carried out by preparing the Vilsmeier reagent at low temperatures and then reacting it with the imidazo[2,1-b]thiazole (B1210989) derivative. chemmethod.comchemmethod.com The resulting aldehyde is a valuable intermediate for the synthesis of more complex molecules, including Schiff bases and other heterocyclic derivatives. chemmethod.com Similarly, formylation of other imidazo[2,1-b]-1,3,4-thiadiazoles has been achieved in excellent yields using the Vilsmeier-Haack reagent. nih.gov

The Vilsmeier-Haack formylation has also been utilized for the functionalization of Δ-4-thiazolinethiones. sphinxsai.comresearchgate.netsphinxsai.com The reaction of Δ-4-thiazolinethiones with the Vilsmeier reagent can lead to the formation of thiazole-5-carboxaldehydes. For example, the formylation of 3,4-dimethyl-Δ-4-thiazolinethione has been shown to produce 2,3-dihydro-3,4-dimethyl-2-methylenethiazole-5-carbaldehyde in good yield. sphinxsai.com The reaction conditions, such as the amount of Vilsmeier reagent and the reaction temperature, can be optimized to maximize the yield of the desired aldehyde. sphinxsai.com

| Starting Material | Reagents | Product | Yield | Reference |

| 3,4-dimethyl-Δ-4-thiazolinethione | DMF/POCl₃ | 2,3-dihydro-3,4-dimethyl-2-methylenethiazole-5-carbaldehyde | 75% | sphinxsai.com |

| 4-methyl-3-phenyl-Δ-4-thiazolinethione | DMF/POCl₃ | 2,3-dihydro-4-methyl-2-methylene-3-phenylthiazole-5-carbaldehyde | 46% | sphinxsai.com |

Cascade Annulation Reactions

A more recent and innovative approach to the synthesis of thiazole-5-carboxaldehydes involves a cascade annulation reaction mediated by the Dess-Martin periodinane (DMP) reagent. nih.govacs.orgacs.orgresearchgate.netresearchgate.net This method utilizes the reaction of tertiary enaminones with potassium thiocyanate (B1210189) (KSCN) in the presence of DMP. nih.govacs.orgacs.org The reaction proceeds through a complex cascade sequence involving hydroxyl thiocyanation of the C=C double bond, intramolecular hydroamination of the C≡N bond, and subsequent thiazole annulation. nih.govacs.org A key feature of this methodology is the dual role played by DMP, which not only mediates the free radical thiocyanation but also masks the in situ generated formyl group, leading to the selective formation of the thiazole-5-carboxaldehyde. nih.govacs.orgacs.org This method offers an efficient route to various substituted thiazole-5-carboxaldehydes.

| Enaminone Substituent (R¹) | Enaminone Substituent (R²) | Product | Yield | Reference |

| 4-Chlorophenyl | Dimethylamino | 4-(4-Chlorophenyl)-2-(dimethylamino)thiazole-5-carbaldehyde | 48% | acs.org |

| 4-(Trifluoromethoxy)phenyl | Dimethylamino | 2-(Dimethylamino)-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carbaldehyde | 44% | acs.org |

| 3-(Trifluoromethyl)phenyl | Dimethylamino | 2-(Dimethylamino)-4-(3-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde | 43% | acs.org |

Mechanistic Insights into DMP Dual Roles in Thiocyanation and Formyl Group Masking

A notable advancement in the synthesis of thiazole-5-carbaldehydes involves the use of Dess-Martin periodinane (DMP) in a cascade reaction with tertiary enaminones and potassium thiocyanate. acs.orgresearchgate.net Mechanistic studies have revealed that DMP plays a crucial dual role in this transformation. acs.org

Initially, DMP facilitates the free radical thiocyanation of the C=C double bond of the enaminone. This is followed by an intramolecular hydroamination of the C≡N bond and subsequent thiazole annulation through condensation onto the ketone carbonyl group. acs.orgresearchgate.net A key and unconventional aspect of this mechanism is the ability of DMP to mask the in situ generated formyl group, thereby directing the reaction towards the selective formation of thiazole-5-carbaldehyde. acs.orgresearchgate.net This masking effect prevents undesired side reactions of the highly reactive aldehyde functionality during the annulation process. The proposed radical pathway involves the generation of thiocyanate and iminyl radical species, leading to a β-aminothiocyanate intermediate that serves as a valuable building block. researchgate.net

Hantzsch Thiazole Synthesis Modifications for Thiazole-5-carboxaldehyde Precursors

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a fundamental method for constructing the thiazole ring. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com For the synthesis of thiazole-5-carboxaldehyde precursors, modifications to the classical Hantzsch synthesis are often necessary.

One approach involves a post-modification strategy where the thiazole ring is first constructed with substituents that can be later converted to the aldehyde group. For example, the reaction of a thioamide with an appropriate α-haloketone can yield a thiazole derivative that can be subsequently functionalized at the 5-position. Another modification, known as the Holzapfel-Meyers-Nicolaou modification, involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate. This intermediate is then dehydrated to the thiazole using trifluoroacetic anhydride (B1165640) and pyridine. researchgate.net This method has been successfully employed in the synthesis of functionalized thiazole building blocks. researchgate.net

Multi-component Reaction Approaches for Thiazole-5-carboxaldehyde Derivatives

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net Several MCRs have been developed for the synthesis of thiazole derivatives, which can be precursors to thiazole-5-carboxaldehyde.

One such approach involves a one-pot, three-component reaction of an aldehyde or ketone, thiosemicarbazide (B42300), and a chlorinated carboxylic ester derivative. researchgate.net Another versatile MCR for synthesizing 2,4-disubstituted thiazoles utilizes an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide. researchgate.net These MCRs offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse libraries of thiazole derivatives. researchgate.netresearchgate.net Furthermore, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing the potential for biocatalysis in this field. mdpi.com An automated continuous flow microreactor system has also been reported for a sequential Hantzsch thiazole synthesis, deketalization, and Biginelli multicomponent reaction, enabling rapid access to highly functionalized 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov

Advanced Synthetic Approaches and Innovations

In addition to established methods, the synthesis of thiazole-5-carboxaldehyde and its derivatives has benefited from the application of modern technologies and a growing emphasis on sustainable chemical practices.

Microwave-Assisted Synthesis in Thiazole-5-carboxaldehyde Preparation

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often enhance product purity. researchgate.netfigshare.com This technology has been successfully applied to the synthesis of various thiazole derivatives.

For instance, a microwave-assisted, one-pot method has been developed for the synthesis of 2,5-bis(pyrazol-4-yl) acs.orgresearchgate.netthiazolo[5,4-d] acs.orgresearchgate.netthiazoles from pyrazole-4-carbaldehydes and dithiooxamide (B146897). arkat-usa.org This protocol is noted to be more efficient than conventional heating methods. arkat-usa.org Similarly, the preparation of symmetrical thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide has been achieved under microwave irradiation, reducing reaction times and the excess of aldehyde required. rsc.org The use of microwave irradiation has also been reported to significantly reduce reaction times and increase yields in the synthesis of various thiazolopyrimidine derivatives compared to conventional heating. d-nb.infomdpi.com

Green Chemistry Principles in Thiazole-5-carboxaldehyde Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. researchgate.netshd-pub.org.rs In the context of thiazole-5-carboxaldehyde synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

One-pot syntheses and multi-component reactions inherently align with green chemistry principles by reducing the number of synthetic steps and minimizing waste. researchgate.net Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green approach to thiazole synthesis. researchgate.net The use of hypervalent iodine reagents, such as DMP, can be considered a greener alternative to heavy metal-based oxidants. nih.govacs.org Furthermore, the development of catalytic methods using recyclable catalysts and the exploration of bio-renewable solvents are active areas of research aimed at making the synthesis of thiazole derivatives more sustainable. researchgate.netshd-pub.org.rs

Chemo- and Regioselectivity in Thiazole-5-carboxaldehyde Formation

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of substituted thiazoles like thiazole-5-carboxaldehyde. The ability to control the position of substituent introduction on the thiazole ring is paramount for accessing specific isomers.

In the context of the Hantzsch synthesis, the regioselectivity is determined by the nature of the α-haloketone and the thioamide. Modifications to the reaction conditions can influence the outcome. For example, a regioselective synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines was achieved through a one-pot reaction, with the Z configuration of a single regioisomer being confirmed by X-ray crystallography and computational studies. rsc.org In other work, a chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups was achieved using alkaline earth catalysts, where the reaction showed time-dependent formation of kinetic and thermodynamic products. acs.org The regioselective formation of thiopyrano[2,3-d]thiazoles has also been demonstrated in [4+2]-cycloaddition reactions. mdpi.com Furthermore, highly chemoselective and regioselective cross-dehydrogenation coupling reactions have been developed for the functionalization of thiazoles. beilstein-journals.org

Reactivity and Derivatization of Thiazole 5 Carboxaldehyde

Chemical Transformations of the Carbaldehyde Moiety

The carbaldehyde group (-CHO) on the thiazole (B1198619) ring is the primary center for a variety of chemical reactions, allowing for the synthesis of a diverse array of derivatives. ontosight.aicymitquimica.com

Nucleophilic Addition Reactions

The aldehyde group in thiazole-5-carboxaldehyde is susceptible to nucleophilic addition, a fundamental reaction in organic chemistry. ontosight.aicymitquimica.com This reactivity allows for the introduction of various functional groups. For instance, the reaction of thiazole-5-carboxaldehyde with Grignard reagents, such as methyl Grignard, results in the formation of secondary alcohols. nih.gov This process involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde. nih.gov

Furthermore, thiazolium salts can react with benzaldehyde (B42025) in dimethyl sulfoxide (B87167) (Me2SO), which is believed to initially form a 2-(α-hydroxybenzyl)thiazolium intermediate through nucleophilic addition. acs.org

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of thiazole-5-carboxaldehyde, providing pathways to a wide range of more complex molecules. ontosight.ai These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.govchem-station.com Thiazole-5-carboxaldehyde can undergo this reaction to produce substituted alkenes. chem-station.com While benzothiazoles are generally not suitable for Knoevenagel condensation, related structures like 2-methyl-thiazolo[4,5-b]pyrazines readily react with aldehydes in the presence of piperidine (B6355638) and acetic acid. jst.go.jpnih.gov

The reaction is typically catalyzed by a weak base, such as piperidine, and proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. youtube.com This is followed by dehydration to yield the α,β-unsaturated product. youtube.com

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| Thiazole-5-carboxaldehyde | Malononitrile | Piperidine | 2-(Thiazol-5-ylmethylene)malononitrile |

| 2-Arylthiazole-4-carbaldehyde | ortho-Hydroxyacetophenone | Base | ortho-Hydroxy-heterochalcones |

This table is illustrative and based on the general principles of Knoevenagel condensation.

Thiazole-5-carboxaldehyde readily reacts with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). chemmethod.commdpi.com This condensation reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. chemmethod.comimist.ma

Schiff bases derived from thiazole-5-carboxaldehyde are important intermediates in organic synthesis and have shown a wide spectrum of biological activities. mdpi.comnih.gov The imine group is crucial for these biological properties. mdpi.com The synthesis of these compounds often involves refluxing a mixture of the aldehyde and the amine in a suitable solvent like ethanol. mdpi.comnih.gov

Table 2: Synthesis of Thiazole-based Schiff Bases

| Thiazole Aldehyde | Amine | Catalyst | Product Type | Reference |

| 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | Various aromatic amines | Glacial acetic acid | Schiff bases | chemmethod.com |

| 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol | Various aromatic/heteroaromatic aldehydes | Concentrated H2SO4 | Schiff bases | mdpi.com |

| 2-amino-5-nitrothiazole | 5-hydroxy-2-methoxybenzaldehyde | Not specified | Imino-4-methoxyphenol thiazole derived Schiff base | researchgate.net |

Thiazole-5-carboxaldehyde and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through cyclo-condensation reactions. chemmethod.com These reactions involve the formation of a new ring fused to the thiazole moiety.

For example, Schiff bases derived from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde can be cyclized with reagents like phthalic anhydride (B1165640) to form novel oxazepine derivatives. chemmethod.com Similarly, the reaction of thiazole derivatives with hydrazonoyl chlorides can lead to the formation of various fused heterocycles. scirp.org These multi-step syntheses often involve the initial formation of an intermediate which then undergoes an intramolecular cyclization.

Oxidation and Reduction Reactions

The aldehyde group of thiazole-5-carboxaldehyde can be both oxidized to a carboxylic acid and reduced to an alcohol. jst.go.jpgoogle.com

Oxidation of the aldehyde can be achieved using various oxidizing agents. For example, Pinnick oxidation conditions, using sodium chlorite (B76162) (NaClO2) and a phosphate (B84403) buffer, can convert the aldehyde to the corresponding carboxylic acid. jst.go.jp Other oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and sodium hypochlorite (B82951) have also been employed for the oxidation of related thiazole alcohols to aldehydes. google.comgoogle.com

Conversely, the reduction of the aldehyde group to a primary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4). jst.go.jpwikipedia.org For instance, the reduction of a thiazole ester to a thiazole alcohol has been reported using sodium borohydride in the presence of aluminum trichloride. google.com This alcohol can then be oxidized back to the aldehyde. google.comgoogle.com

Table 3: Oxidation and Reduction of Thiazole-5-carboxaldehyde and its Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Thiazole-5-carbaldehyde derivative | NaClO2, NaH2PO4, 2-methyl-2-butene | Thiazole-5-carboxylic acid derivative | Oxidation | jst.go.jp |

| 4-methyl-5-hydroxymethyl-thiazole | Pyridinium chlorochromate (PCC) | 4-methyl-thiazole-5-carbaldehyde | Oxidation | google.com |

| 4-methyl-5-thiazolecarboxylate | Sodium borohydride, AlCl3 | 4-methyl-5-hydroxymethyl-thiazole | Reduction | google.com |

| Sulfinyl ketimines derived from 2-thiazolyl ketones | NaBH4 | (RS,R)-isomer | Reduction | jst.go.jp |

| Sulfinyl ketimines derived from 2-thiazolyl ketones | L-Selectride® | (RS,S)-isomer | Reduction | jst.go.jp |

Synthesis of Thiazole-5-carboxaldehyde Derivatives

The aldehyde functionality of thiazole-5-carboxaldehyde is a focal point for derivatization, allowing for the introduction of diverse structural motifs and the construction of various heterocyclic systems.

Thiazole-5-carboxylic Acid Derivatives

The oxidation of the aldehyde group in thiazole-5-carboxaldehyde provides a direct route to thiazole-5-carboxylic acid. This carboxylic acid can then be converted into a variety of derivatives, including amides. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized, inspired by the structure of the anti-cancer drug dasatinib. nih.gov This was achieved through a systematic combinatorial chemical approach, highlighting the utility of thiazole-5-carboxylic acid as a scaffold for creating libraries of potential therapeutic agents. nih.gov

Another study focused on the design and synthesis of thiazole-5-carboxylic acid derivatives as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout and hyperuricemia. researchgate.net Researchers synthesized a series of 22 compounds and found that derivatives with di-substituted Ring B were more potent than their mono-substituted counterparts. researchgate.net Specifically, a compound with a fluoro group at the para position and another with a chloro group demonstrated significant inhibitory activity. researchgate.net

| Derivative Type | Synthetic Approach | Key Findings | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Combinatorial chemical synthesis from thiazole-5-carboxylic acid. | A derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high antiproliferative potency on human K563 leukemia cells. nih.gov | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Synthesis and characterization for xanthine oxidase inhibition. | Compounds with para-fluoro (5b) and chloro (5c) substitutions exhibited excellent xanthine oxidase inhibitory activity. researchgate.net | researchgate.net |

Ylidenenitrile Derivatives

The Knoevenagel condensation of thiazole-5-carboxaldehydes with active methylene compounds, such as malononitrile, is a facile method for producing ylidenenitrile derivatives. This reaction is often catalyzed by a base like piperidine and can be efficiently carried out using microwave assistance, leading to excellent yields. tandfonline.comresearchgate.net The resulting ylidenenitrile compounds are valuable intermediates in organic synthesis and have been investigated for their biological activities. tandfonline.comresearchgate.net

The synthesis typically begins with the formylation of 2-amino-4-(4-substituted phenyl)-thiazoles via the Vilsmeier-Haack reaction, followed by hydrolysis to yield the corresponding thiazole-5-carboxaldehydes. tandfonline.comresearchgate.net These aldehydes are then subjected to Knoevenagel condensation to afford the target ylidenenitrile derivatives. tandfonline.comresearchgate.net

| Reactants | Reaction Type | Catalyst | Key Feature | Reference |

| Thiazole-5-carboxaldehyde, Active methylene compounds (e.g., malononitrile) | Knoevenagel Condensation | Piperidine | Microwave-assisted synthesis provides excellent yields. | tandfonline.comresearchgate.net |

Hydrazone Derivatives

Thiazole-5-carboxaldehyde readily reacts with various hydrazine (B178648) derivatives to form stable hydrazones. This condensation reaction is a cornerstone for creating diverse molecular structures. For example, thiazole-based hydrazones have been synthesized by reacting N'-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides with aryl aldehydes in the presence of an acid catalyst. acs.org These reactions are generally efficient, providing good to excellent yields of the desired products. acs.org

In another approach, hydrazone-bridged thiazole-pyrrole derivatives were synthesized by first reacting pyrrole-2-carboxaldehydes with thiosemicarbazide (B42300) to form thiosemicarbazones. tandfonline.com These intermediates were then condensed with α-bromoacetophenone derivatives in a Hantzsch thiazole synthesis to yield the final hydrazone products. tandfonline.com One-pot synthesis methods have also been developed for the efficient production of thiazole hydrazone derivatives in an aqueous medium. utar.edu.my

| Starting Materials | Reaction Sequence | Resulting Derivative | Reference |

| N'-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides, Aryl aldehydes | Simple condensation with acid catalyst. | Thiazole-hydrazone derivatives. acs.org | acs.org |

| Pyrrole-2-carboxaldehydes, Thiosemicarbazide, α-Bromoacetophenone derivatives | Formation of thiosemicarbazone followed by Hantzsch thiazole synthesis. | Hydrazone-bridged thiazole-pyrrole derivatives. tandfonline.com | tandfonline.com |

| Acetophenone, Thiosemicarbazide, 2-bromoacetophenone | One-pot synthesis in water. | Thiazole hydrazone derivatives. utar.edu.my | utar.edu.my |

Imine Chromophore Synthesis from Thiazole-5-carboxaldehydes

The aldehyde group of thiazole-5-carboxaldehydes is a key functional handle for the synthesis of imine chromophores, also known as Schiff bases. These compounds are formed through the condensation reaction of the aldehyde with primary amines. The resulting C=N double bond, in conjugation with the thiazole ring and other aromatic systems, gives rise to their chromophoric properties.

The synthesis of these imine chromophores often starts with the formylation of a suitable thiazole precursor, such as Δ-4-thiazolinethione, using the Vilsmeier-Haack reaction (DMF/POCl3) to introduce the aldehyde group at the 5-position. sphinxsai.comresearchgate.net The resulting thiazole-5-carbaldehyde is then reacted with various primary amines to yield the target imine derivatives. sphinxsai.comresearchgate.net For example, 4-Methyl-3-phenyl-5-((E)-(phenylimino) methyl) thiazole-2(3H)-thione was synthesized with an 86% yield. sphinxsai.com

These imine-containing thiazole derivatives are of interest due to their potential applications in nonlinear optics and materials science. sphinxsai.com The thiazole ring is known to enhance the hyperpolarizabilities of chromophores compared to their purely aryl analogues. sphinxsai.com

Fused Heterocyclic Systems Incorporating Thiazole-5-carboxaldehyde Scaffolds

Thiazole-5-carboxaldehyde is a valuable building block for the construction of fused heterocyclic systems. The aldehyde group provides a reactive site for annulation reactions, leading to the formation of new rings fused to the thiazole core.

One important class of fused systems derived from thiazole-5-carboxaldehyde is the pyrazolo-[3,4-d]-1,3-thiazole scaffold. The synthesis of these derivatives can be achieved through the reaction of a 4-chloro-1,3-thiazole-5-carboxaldehyde with hydrazine hydrate. sapub.org This reaction leads to the formation of the pyrazole (B372694) ring fused to the thiazole ring.

In a different synthetic strategy, 5-arylidene derivatives of 2,3-disubstituted-1,3-thiazolidin-4-ones undergo cyclocondensation with phenylhydrazine (B124118) to yield 2,3,5,6-aryl substituted tetrahydro-2H-pyrazolo[3,4-d]-thiazoles. nih.gov Another approach involves the cyclization of 5-arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones with phenylhydrazine to produce pyrazolo[3,4-d]thiazole hybrids. nih.gov These compounds have been investigated for their potential as anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

| Starting Material | Reagent | Product | Reference |

| 4-Chloro-1,3-thiazole-5-carboxaldehyde | Hydrazine hydrate | Pyrazolo-[3,4-d]-1,3-thiazole derivative | sapub.org |

| 5-Arylidene-2,3-disubstituted-1,3-thiazolidin-4-ones | Phenylhydrazine | Tetrahydro-2H-pyrazolo-[3,4-d]thiazoles | nih.gov |

| 5-Arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Phenylhydrazine | Pyrazolo[3,4-d]thiazole hybrids | nih.gov |

Imidazolidone and Oxazepine Derivatives

The synthesis of novel heterocyclic compounds, including five-membered imidazolidone and seven-membered oxazepine rings fused with a thiazole core, has been achieved through a multi-step process starting from a thiazole-5-carbaldehyde derivative. chemmethod.comchemmethod.com This methodology highlights the reactivity of the carbaldehyde group, which readily undergoes condensation and cyclization reactions.

The general synthetic pathway commences with the reaction of a substituted thiazole-5-carbaldehyde with various aromatic amines. chemmethod.comuobaghdad.edu.iq This condensation reaction, typically carried out in the presence of a few drops of glacial acetic acid, yields the corresponding Schiff bases as key intermediates. chemmethod.comchemmethod.com These intermediates are then subjected to cyclization reactions to form the desired heterocyclic derivatives. chemmethod.comuobaghdad.edu.iq

Synthesis of Imidazolidone Derivatives The formation of imidazolidone derivatives is accomplished by reacting the synthesized Schiff bases with glycine. This cyclization step creates a new five-membered ring containing the imidazolidone moiety attached to the thiazole core. uobaghdad.edu.iqresearchgate.net

Synthesis of Oxazepine Derivatives To synthesize seven-membered oxazepine rings, the Schiff base intermediates are treated with phthalic anhydride. chemmethod.comresearchgate.net The reaction is typically conducted by refluxing the mixture in dry benzene (B151609) for 15-20 hours at a temperature of 55-60 °C. chemmethod.comchemmethod.com Upon cooling, the oxazepine derivative products can be filtered and purified by recrystallization from ethanol. chemmethod.comchemmethod.com

The successful synthesis and characterization of these new imidazolidone and oxazepine derivatives have been confirmed using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. chemmethod.comuobaghdad.edu.iq

Table 1: Synthesis of Oxazepine Derivatives from Schiff Bases chemmethod.com

| Starting Schiff Base | Reagent | Solvent | Reaction Conditions | Product (Oxazepine Derivative) |

|---|---|---|---|---|

| Schiff Base derived from Thiazole-5-carboxaldehyde and Aniline | Phthalic Anhydride | Dry Benzene | Reflux, 15-20 h, 55-60 °C | Oxazepine derivative of Aniline |

| Schiff Base derived from Thiazole-5-carboxaldehyde and p-Toluidine | Phthalic Anhydride | Dry Benzene | Reflux, 15-20 h, 55-60 °C | Oxazepine derivative of p-Toluidine |

| Schiff Base derived from Thiazole-5-carboxaldehyde and p-Anisidine | Phthalic Anhydride | Dry Benzene | Reflux, 15-20 h, 55-60 °C | Oxazepine derivative of p-Anisidine |

Quinoline-Thiazole Hybrids

The hybridization of molecules by combining two or more bioactive moieties into a single scaffold is a recognized strategy for designing new therapeutic agents. researchgate.net Quinoline-thiazole hybrids represent a significant class of such molecules, with research demonstrating their potential as antibacterial and antifungal agents. researchgate.netnih.gov

A common synthetic route to access these hybrids involves the use of thiosemicarbazones derived from an appropriate aldehyde. researchgate.net For instance, a quinoline (B57606) carbaldehyde can be reacted with thiosemicarbazide to form a thiosemicarbazone. nih.gov This intermediate then undergoes cyclization with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) to construct the thiazole ring, thus forming the quinoline-thiazole hybrid. researchgate.net This strategy allows for the creation of diverse derivatives by varying the substituents on both the quinoline and thiazole precursors. researchgate.netnih.gov

In a related approach, a series of novel quinoline-thiazole hybrids were synthesized starting from 4-hydroxy-benzaldehyde, which was alkylated with 6,7-dimethoxy-4-chloro-quinazoline. nih.gov The resulting aldehyde intermediate was then reacted with thiosemicarbazide to yield a thiosemicarbazone. nih.gov Subsequent reaction with various α-haloketones in a mixture of acetone (B3395972) and DMF afforded the target quinazoline-thiazole hybrid compounds. nih.gov

The synthesis of quinoline-thiazole-1,2,3-triazole hybrids has also been reported through a Cu(I) catalyzed 1,3-dipolar cycloaddition reaction, demonstrating the versatility of the core structures in creating more complex molecular architectures. tandfonline.com The characterization of these hybrid molecules is typically performed using spectral techniques such as FTIR, NMR, and HRMS. tandfonline.com

Table 2: Key Intermediates and Reagents in Quinoline-Thiazole Hybrid Synthesis

| Starting Aldehyde Type | Key Intermediate | Cyclization Reagent for Thiazole Formation | Resulting Hybrid Core |

|---|---|---|---|

| Quinoline Carbaldehyde | Thiosemicarbazone | Ethyl chloroacetate, Chloroacetone | Quinoline-Thiazole |

| Substituted Benzaldehyde (for Quinazoline hybrids) | Thiosemicarbazone | α-Haloketones | Quinazoline-Thiazole |

Medicinal Chemistry and Biological Activity of Thiazole 5 Carboxaldehyde Derivatives

Antimicrobial Activity

Thiazole-5-carboxaldehyde derivatives have shown considerable promise as antimicrobial agents, with numerous studies highlighting their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The versatile nature of the thiazole (B1198619) ring allows for a variety of structural modifications, leading to the development of compounds with enhanced potency and a broad spectrum of activity.

The antibacterial potential of thiazole-5-carboxaldehyde derivatives has been demonstrated against a wide array of bacterial strains. Research has focused on Schiff bases, chalcones, and other related compounds derived from the core thiazole-5-carboxaldehyde structure.

Thiazole-based Schiff base compounds have exhibited notable activity against Gram-positive bacteria. For instance, certain derivatives have shown good efficacy against Staphylococcus aureus, a common and often drug-resistant pathogen nih.govscilit.com. Studies have reported significant zones of inhibition and low minimum inhibitory concentrations (MICs) for these compounds. For example, a synthesized thiazole derivative, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole (AMPT), was found to be more effective than vancomycin and teichoplanin against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with MIC50/90 values of 2/4 mg/L sci-hub.box. Another study highlighted a lead thiazole compound with a potent MIC value of 1.3 μg/mL against six different drug-resistant staphylococcal strains purdue.edu. Furthermore, some thiazole derivatives have demonstrated bactericidal effects against MRSA, with no bacterial cells detected after 24 hours of treatment sci-hub.box.

The following table summarizes the activity of selected thiazole-5-carboxaldehyde derivatives against Gram-positive bacteria:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Thiazole-based Schiff base 11 | S. aureus | - | 15.00 ± 0.01 | nih.gov |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole (AMPT) | MRSA | 2-4 (MIC50/90) | - | sci-hub.box |

| Lead Thiazole 1 | MRSA | 1.3 | - | purdue.edu |

| Biphenyl analogue 2 | MRSA | 2.8-5.6 | - | purdue.edu |

| Butyne analogue 3 | MRSA | 2.8-5.6 | - | purdue.edu |

The efficacy of thiazole-5-carboxaldehyde derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Thiazole-based Schiff bases have shown good activity against Escherichia coli nih.govscilit.com. For example, one synthesized compound displayed a 14.40 ± 0.04 mm zone of inhibition against E. coli at a concentration of 200 μg/mL nih.gov. Similarly, a new thiazolyl Schiff base demonstrated more pronounced inhibition of Gram-negative bacteria, particularly Pseudomonas aeruginosa, compared to the reference drug ciprofloxacin nih.gov. However, some studies have indicated that certain thiazole derivatives may be less active against Gram-negative bacteria compared to their Gram-positive counterparts nih.gov.

The table below presents the activity of selected thiazole-5-carboxaldehyde derivatives against Gram-negative bacteria:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Thiazole-based Schiff base 11 | E. coli | - | 14.40 ± 0.04 | nih.gov |

| Thiazole-based Schiff base 10 | E. coli | - | 10.50 ± 0.02 | nih.gov |

| Thiazolyl Schiff Base | P. aeruginosa | - | Good activity | nih.gov |

Minimum Inhibitory Concentration (MIC) is a crucial parameter for quantifying the antibacterial efficacy of a compound. For thiazole-5-carboxaldehyde derivatives, MIC values have been determined against various bacterial strains. A series of bis(thiazol-5-yl)phenylmethane derivatives showed selective activity against S. aureus with MICs ranging from 2 to 64 μg/mL researchgate.net. In another study, a lead thiazole compound and its nine derivatives were capable of inhibiting the growth of 18 different clinical isolates of MRSA and vancomycin-resistant S. aureus (VRSA) at concentrations ranging from 0.5 to 3.0 μg/mL nih.gov. The MIC values for a potent thiazole compound against six drug-resistant staphylococcal strains were found to be 1.3 μg/mL purdue.edu.

Thiazole-5-carboxaldehyde derivatives have also emerged as promising antifungal agents. Chalcones derived from thiazole have shown significant activity against various plant pathogenic fungi bohrium.com. For instance, certain thiazole-chalcone derivatives exhibited excellent bioactivity against Sclerotinia sclerotiorum and Phytophthora capsici bohrium.com. A newly synthesized thiazolyl Schiff base also showed a better anti-Candida effect than the standard drug fluconazole nih.gov. Furthermore, a series of newly synthesized thiazole derivatives containing a cyclopropane system demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL nih.gov. Some of these compounds showed activity similar to or even stronger than nystatin nih.gov. Another study highlighted that 2,5-Bis(3,4-Dialkoxy Phenyl) Thiazolo[5,4-d] Thiazoles demonstrated significant fungicidal activity against Candida albicans koyauniversity.org.

The following table summarizes the antifungal activity of selected thiazole-5-carboxaldehyde derivatives:

| Compound | Fungal Strain | EC50 (µg/mL) | MIC (µg/mL) | Reference |

| Thiazole-chalcone T17 | Sclerotinia sclerotiorum | 12.9 | - | bohrium.com |

| Thiazole-chalcone T11 | Phytophthora capsici | 15.8 | - | bohrium.com |

| Thiazolyl Schiff Base | Candida albicans | - | Good activity | nih.gov |

| Thiazole-cyclopropane derivatives | Candida albicans | - | 0.008 - 7.81 | nih.gov |

| Thiazole-chalcone N5 | Phomopsis sp. | 12.9 | - | researchgate.net |

| Thiazole-chalcone N5 | Phytophthora capsica | 25.8 | - | researchgate.net |

The global health threat of tuberculosis, particularly the rise of drug-resistant strains, necessitates the discovery of new therapeutic agents. Thiazole-5-carboxaldehyde derivatives, especially hydrazone derivatives, have shown potential as antitubercular agents. A series of new thiazolylhydrazone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant inhibition ranging from 92% to 96% at a concentration of 6.25 µg/mL nih.gov. Another study on furan–thiazole hydrazone derivatives reported MIC values ranging from 3.12 to 12.5 μg mL−1 against the H37Rv strain nih.gov. Specifically, compounds with certain substitutions on the aryl ring attached to the thiazole moiety exhibited good antitubercular activity with MIC values of 3.12 μg mL−1, comparable to the standard drug pyrazinamide nih.gov. Furthermore, thiazole–chalcone hybrids have been designed and synthesized, with some showing potent antitubercular activity higher than pyrazinamide, with MICs of 2.43 and 4.41 µM nih.gov. Research on 2-aminothiazole-4-carboxylate derivatives also identified compounds with excellent activity against M. tuberculosis H37Rv, with one derivative showing an MIC of 0.06 µg/ml scispace.complos.org. Thiadiazole-linked thiazole derivatives have also been evaluated, with one compound exhibiting a MIC of 7.1285 μg/ml against M. tuberculosis H37Ra nih.govkthmcollege.ac.in.

The table below presents the antitubercular activity of selected thiazole-5-carboxaldehyde derivatives against Mycobacterium tuberculosis H37Rv:

| Compound Class | Specific Derivative | MIC | % Inhibition | Reference |

| Thiazolylhydrazones | - | - | 92-96% at 6.25 µg/mL | nih.gov |

| Furan–thiazole hydrazones | 4a, 4b, 4c | 3.12 µg/mL | - | nih.gov |

| Thiazole–chalcone hybrids | Chalcone 12 | 2.43 µM | - | nih.gov |

| Thiazole–chalcone hybrids | Chalcone 7 | 4.41 µM | - | nih.gov |

| 2-Aminothiazole-4-carboxylates | Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/mL | - | scispace.complos.org |

| Thiadiazole-linked thiazoles | Compound 5l | 7.1285 µg/mL (against H37Ra) | - | nih.govkthmcollege.ac.in |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

The antimicrobial potential of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and by the fusion of other ring systems to the core structure.

The antimicrobial activity of thiazole-5-carboxaldehyde derivatives can be finely tuned by altering substituents at the C2, C4, and C5 positions of the thiazole ring.

C2 Position: The substitution at the C2 position is critical for activity. For instance, the presence of a 3-pyridyl moiety at this position has been shown to enhance activity, potentially by forming an additional hydrogen bond with target enzymes. nih.gov

C4 Position: Substituents at the C4 position also play a significant role. The introduction of a nitro group at the C4 position has been found to be important for inhibiting the activity of microorganisms. mdpi.com Generally, lipophilic groups are preferred at this position, and substituents larger than a methyl group are well-tolerated. nih.gov

C5 Position: The C5 position is another key site for modification. SAR studies have indicated that substitution with an acyl group at the C5 position of the thiazole ring leads to compounds with antibacterial activity. nih.gov However, increasing the size of the substitutions at either the C4 or C5 position can lead to a decrease in antimicrobial activity. nih.gov

The electronic properties of the substituents are also crucial. The presence of either electron-donating or electron-withdrawing groups can modify the molecule's acidity or basicity, thereby affecting its biological activity. mdpi.com

Table 1: Influence of Substituents on Antimicrobial Activity of Thiazole Derivatives

| Ring Position | Favorable Substituents/Properties | Impact on Activity |

| C2 | 3-pyridyl moiety | Enhanced activity nih.gov |

| C4 | Nitro group, Lipophilic groups | Significant inhibition of microorganisms nih.govmdpi.com |

| C5 | Acyl groups | Confers antibacterial activity nih.gov |

| C4/C5 | Smaller-sized groups | Increased activity; larger groups decrease activity nih.gov |

Fusing the thiazole ring with other heterocyclic systems is a common strategy to develop novel antimicrobial agents. These hybrid compounds often exhibit synergistic or enhanced activity. For example, thiazole-pyrazoline hybrids demonstrate that the antibacterial action is enhanced by the presence of a phenyl ring. jchemrev.com The creation of polyheterocyclic systems, such as imidazo[2,1-b]thiazole (B1210989) derivatives, has also been explored to generate potent new antimicrobial and anticancer agents. nih.gov

Anticancer Activity

Thiazole derivatives are recognized for their significant antiproliferative properties against a variety of cancer cell lines. nih.gov Their versatility allows for structural modifications that can lead to compounds with high specificity for tumor cells. nih.gov

Derivatives of thiazole-5-carboxaldehyde have shown promising cytotoxic activity against several human cancer cell lines.

A549 (Lung Carcinoma): A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity, with some compounds showing good inhibitory effects against the A-549 cell line. mdpi.comresearchgate.netdoaj.org Other studies have also designed and synthesized novel thiazole-hydrazide analogs that exhibited significant cytotoxicity and a selective profile against A549 cancer cells. dntb.gov.ua

MCF-7 (Breast Adenocarcinoma): Several synthesized thiazole derivatives have been shown to suppress the growth of the MCF-7 cancer cell line. mdpi.com One study found that a specific derivative, compound 4c, was the most active, with a lower IC50 value than the standard drug Staurosporine. mdpi.com Other research has identified new series of thiazole and imidazo[2,1-b]thiazole derivatives that show potent anticancer activity against MCF-7 cells, with high safety profiles and selectivity indices. nih.gov

HepG-2 (Liver Hepatocellular Carcinoma): Thiazole derivatives have also demonstrated antiproliferative activity against HepG2 cells. mdpi.com A newly synthesized pyrano[2,3-d]thiazole derivative exhibited a strong cytotoxic effect against the HepG-2 cell line. researcher.life

HCT-8 and HCT-116 (Colon Carcinoma): While some 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives showed low inhibitory effects against HCT-8 cells, other studies on different thiazole compounds have reported in vitro efficacy against HCT-116 cell lines. mdpi.comresearchgate.netdoaj.orgekb.eg

Table 2: Anticancer Activity of Selected Thiazole Derivatives against Various Cell Lines

| Compound Class/Derivative | Target Cell Line | Observed Efficacy (IC50 / % Inhibition) |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (Lung) | Compound 8c showed 48% inhibition at 5 µg/mL. mdpi.comresearchgate.net |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | Compound 4c exhibited an IC50 of 2.57 ± 0.16 µM. mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG-2 (Liver) | Compound 4c exhibited an IC50 of 7.26 ± 0.44 µM. mdpi.com |

| Pyrano[2,3-d]thiazole derivative | HepG-2 (Liver) | Exhibited strong cytotoxicity. researcher.life |

| Pyrano[2,3-d]thiazole derivative | MCF-7 (Breast) | Exhibited strong cytotoxicity. researcher.life |

| Thiazole-hydrazide analogs (Compound 4a) | A549 (Lung) | Identified as the most potent compound in its series. dntb.gov.ua |

| Thiazole-hydrazide analogs (Compound 4d) | MCF-7 (Breast) | Identified as the most potent compound in its series. dntb.gov.ua |

| Imidazo[2,1-b]thiazole derivative (Compound 39) | MCF-7 (Breast) | Potent dual EGFR/HER2 kinase inhibitor (IC50 = 0.153 µM / 0.108 µM). nih.gov |

| Imidazo[2,1-b]thiazole derivative (Compound 43) | MCF-7 (Breast) | Potent dual EGFR/HER2 kinase inhibitor (IC50 = 0.122 µM / 0.078 µM). nih.gov |

The anticancer effects of thiazole-5-carboxaldehyde derivatives are attributed to several mechanisms of action, including the disruption of cellular processes essential for tumor growth and survival. Studies have shown that these compounds can influence the cell cycle, induce DNA fragmentation, and cause mitochondrial depolarization. nih.gov Other identified mechanisms include the inhibition of key enzymes such as EGFR/HER2 kinase and dihydrofolate reductase (DHFR), as well as inducing cytotoxicity via cell cycle arrest and apoptosis. nih.govmdpi.com Some derivatives have also been investigated as inhibitors of Topoisomerase II. researcher.life

A significant mechanism of action for certain thiazole derivatives is the inhibition of tubulin polymerization, a critical process for cell division. nih.gov Researchers have designed and synthesized novel thiazole-based compounds intended to act as tubulin inhibitors by binding to the colchicine binding site. nih.gov One study reported a series of thiazole-2-acetamide derivatives, where the most effective compound exhibited an IC50 value of 2.69 μM for tubulin polymerization inhibition, a potency greater than the reference compound combretastatin A-4. nih.gov These compounds demonstrated significant antiproliferative activity against four different cancer cell lines and were shown to activate apoptotic pathways by up-regulating caspases 3, 9, and Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov Molecular docking studies confirmed favorable binding affinities at the colchicine binding site of tubulin, highlighting the potential of these thiazole scaffolds as anticancer agents targeting microtubule dynamics. nih.gov

Mechanisms of Action

Inhibition of Enzyme-Linked Receptors

Thiazole-5-carboxaldehyde derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating notable inhibitory activity against various enzyme-linked receptors implicated in cancer progression. Their versatile scaffold allows for modifications that can lead to potent and selective inhibition of key signaling pathways.

One of the critical targets for these derivatives is the family of receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation, survival, and angiogenesis. Among these, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are of particular interest due to their overexpression and hyperactivity in numerous cancers.

Research has led to the development of thiazole-based compounds that effectively target these receptors. For instance, novel 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their potential as EGFR inhibitors jptcp.com. Molecular docking studies of these compounds have shown a strong affinity for the EGFR binding site, suggesting their potential to disrupt the signaling cascade that promotes tumor growth jptcp.com.

Furthermore, the thiazole nucleus is a fundamental component of clinically approved anticancer drugs that function as kinase inhibitors, such as dasatinib and dabrafenib, highlighting the therapeutic potential of this heterocyclic system jptcp.com. The development of dual EGFR and B-RAF inhibitors containing a thiazole moiety is a promising strategy in cancer therapy, as it can potentially offer greater efficacy and overcome resistance mechanisms that arise from single-target inhibitors nih.gov.

Induction of Apoptosis

A key mechanism through which thiazole-5-carboxaldehyde derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Cancer cells often have dysfunctional apoptotic pathways, allowing them to survive and proliferate uncontrollably. Thiazole derivatives have been shown to reactivate these pathways in various cancer cell lines.

For example, a series of novel bis-thiazole derivatives have demonstrated potent cytotoxic activity and the ability to induce apoptosis nih.gov. In studies on ovarian cancer cell lines, one such compound induced apoptotic cell death in 82.76% of cells and was associated with cell cycle arrest at the G1 phase nih.gov. The apoptotic pathways activated by these compounds were found to be mitochondrial-dependent, involving the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2 nih.gov.

Similarly, other thiazole derivatives have been investigated for their apoptosis-inducing capabilities. Certain thiazole compounds, when combined with different heterocyclic rings, have shown significant cytotoxicity and induced apoptosis in lung cancer and glioma cell lines eurekaselect.com. For instance, one derivative induced apoptosis in 23.5% of A549 lung cancer cells, while another induced apoptosis in 37.5% of C6 glioma cells eurekaselect.com.

Furthermore, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by causing DNA damage ukrbiochemjournal.org. These compounds led to the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic Bim protein, and a decrease in the anti-apoptotic Bcl-2 protein, all of which are key events in the apoptotic cascade ukrbiochemjournal.org.

The ability of these derivatives to trigger apoptosis is a critical aspect of their therapeutic potential, as it allows for the selective elimination of cancer cells.

Dual EGFR/VEGFR-2 Inhibition

A significant advancement in the development of anticancer agents based on the thiazole-5-carboxaldehyde scaffold is the creation of molecules that can simultaneously inhibit both EGFR and VEGFR-2. This dual-inhibition strategy is highly advantageous as it can concurrently block tumor cell proliferation (driven by EGFR) and tumor-induced angiogenesis (driven by VEGFR-2), leading to a more comprehensive antitumor effect.

A series of novel thiazolyl-pyrazoline derivatives have been synthesized and identified as potent dual inhibitors of EGFR and VEGFR-2 nih.gov. Several of these compounds exhibited strong and selective inhibitory activity against both receptor tyrosine kinases nih.gov. For example, compounds 10b and 10d from this series showed potent inhibition of EGFR with IC50 values of 40.7 ± 1.0 nM and 32.5 ± 2.2 nM, respectively. Their inhibitory activity against VEGFR-2 was also significant, with IC50 values of 78.4 ± 1.5 nM and 43.0 ± 2.4 nM, respectively nih.gov.

The antiproliferative activity of these dual inhibitors was particularly pronounced against non-small cell lung cancer (NSCLC) cells nih.gov. The development of such multi-target inhibitors represents a promising approach in cancer therapy, potentially offering improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents nih.gov.

| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |

|---|---|---|

| 10b | 40.7 ± 1.0 | 78.4 ± 1.5 |

| 10d | 32.5 ± 2.2 | 43.0 ± 2.4 |

B-RAF Enzyme Inhibition

The B-RAF kinase is another critical enzyme in the MAPK signaling pathway that is frequently mutated in various cancers, most notably in melanoma. Thiazole-5-carboxaldehyde derivatives have been successfully designed to target and inhibit this enzyme, particularly the common V600E mutant form.

Dabrafenib, an FDA-approved drug for metastatic melanoma, features a thiazole core, underscoring the potential of this scaffold for B-RAF inhibition jptcp.com. Building on this, novel thiazole derivatives incorporating a phenyl sulfonyl moiety have been designed and synthesized as potent B-RAF V600E kinase inhibitors mdpi.com.

Several of these newly synthesized compounds demonstrated significant inhibition of the B-RAF V600E kinase at nanomolar concentrations. Notably, compounds 7b and 13a exhibited excellent inhibitory activity, with IC50 values of 36.3 ± 1.9 nM and 23.1 ± 1.2 nM, respectively, which were superior to that of dabrafenib (IC50 = 47.2 ± 2.5 nM) mdpi.com. These compounds also showed high selectivity for the mutated B-RAF V600E over the wild-type enzyme mdpi.com.

Furthermore, imidazothiazole derivatives have also been investigated as B-RAF inhibitors. Based on the structure of dabrafenib, new NH2-based imidazothiazole derivatives were designed and synthesized. Several of these compounds showed potent inhibitory activities against V600E B-RAF kinase in the nanomolar range, with compounds 10l , 10n , and 10o exhibiting IC50 values of 1.20, 4.31, and 6.21 nM, respectively sci-hub.se.

| Compound | B-RAF V600E IC50 (nM) |

|---|---|

| 7b | 36.3 ± 1.9 |

| 13a | 23.1 ± 1.2 |

| Dabrafenib (Reference) | 47.2 ± 2.5 |

| 10l | 1.20 |

| 10n | 4.31 |

| 10o | 6.21 |

SAR Studies for Anticancer Agents

Structure-Activity Relationship (SAR) studies are crucial for the rational design and optimization of drug candidates. For thiazole-5-carboxaldehyde derivatives, SAR studies have provided valuable insights into the structural features required for potent anticancer activity.

A structural activity relationship study based on the thiazole ring has indicated that the nature of substituents at positions 2 and 4 of the 1,3-thiazole ring can significantly influence the biological activity of the compound researchgate.net.

In the context of dual EGFR/VEGFR-2 inhibitors, SAR studies on thiazolyl-pyrazoline derivatives have revealed important determinants for their inhibitory potency. For EGFR inhibition, the incorporation of an ester functionality at the C-5 position of the thiazole moiety was found to be more beneficial for activity than acetyl or amide functionalities nih.gov. Specifically, compound 10b , with an ester group, showed an IC50 of 40.7 ± 1.0 nM, whereas the acetyl-containing counterpart had a much higher IC50 of 274.0 ± 2.3 nM nih.gov.

For VEGFR-2 inhibition, similar trends were observed. The ester group at the C-5 position of the thiazole ring in compound 10b (IC50 = 78.4 ± 1.5 nM) resulted in enhanced activity compared to the acetyl (IC50 = 450.3 ± 8.3 nM) and amide (IC50 = 102.2 ± 4.3 nM) derivatives nih.gov. Furthermore, the substitution pattern on the phenyl ring attached to the pyrazoline core also played a significant role. The addition of a second methoxy group to the amide-bearing compound 10c produced compound 10d , which was identified as the most potent VEGFR-2 inhibitor in the series with an IC50 of 43.0 ± 2.4 nM nih.gov.

These SAR findings provide a roadmap for the future design of more potent and selective anticancer agents based on the thiazole-5-carboxaldehyde scaffold.

Other Pharmacological Activities of Thiazole Derivatives

Beyond their well-documented anticancer properties, derivatives of the thiazole scaffold exhibit a broad spectrum of other pharmacological activities. This versatility makes the thiazole ring a privileged structure in medicinal chemistry.

Anti-inflammatory Properties

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.

Several studies have shown that thiazole derivatives can effectively reduce inflammation in preclinical models. For instance, a series of synthesized thiazole derivatives showed appreciable anti-inflammatory activity by significantly reducing paw edema in both carrageenan and formalin-induced inflammation models in rats wisdomlib.orgwjpmr.com. In one study, compounds 3c and 3d achieved up to 44% and 41% inhibition, respectively, in the carrageenan test wisdomlib.org.

The anti-inflammatory effects of some thiazole derivatives may be attributed to their ability to inhibit the synthesis of pro-inflammatory mediators. For example, certain thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives have shown anti-inflammatory effects by lowering the acute phase response of bone marrow and reducing oxidative stress researchgate.net. These compounds are also suggested to act as potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of the inflammatory mediator nitric oxide researchgate.net.

Furthermore, some 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs have been synthesized as potent inhibitors of the Src-family kinase p56Lck, a key enzyme in T-cell activation and inflammatory processes nih.gov. This highlights another mechanism through which thiazole derivatives can exert their anti-inflammatory effects.

| Compound | Inhibition of Edema (%) |

|---|---|

| 3c | 44 |

| 3d | 41 |

Antioxidant Activity

Thiazole-5-carboxaldehyde derivatives have been investigated for their ability to counteract oxidative stress, a key factor in numerous diseases. The antioxidant potential of these compounds is often evaluated by their capacity to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay being a commonly employed method.

Several studies have highlighted the potent free radical scavenging capabilities of thiazole-carboxamide derivatives. In one such study, a series of these compounds displayed strong to moderate antioxidant activity, with some even surpassing the standard antioxidant, Trolox. plos.org Notably, compounds designated as LMH6 and LMH7 exhibited exceptional potency. plos.org The antioxidant capacity of these derivatives is often attributed to the electronic properties conferred by the thiazole ring and its substituents.

Schiff base derivatives incorporating the thiazole-5-carboxaldehyde moiety have also shown significant antioxidant potential. nih.govscilit.com Research has demonstrated that certain thiazole-based Schiff bases can exhibit promising DPPH radical scavenging activity. nih.gov For instance, specific derivatives have displayed better potency than the standard antioxidant ascorbic acid. nih.govscilit.com The presence of electron-donating groups, such as hydroxyl (–OH) substituents, on the aromatic rings of these Schiff bases can enhance their antioxidant activity. nih.gov

Antiviral Activity (e.g., HIV-1)

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Thiazole-5-carboxaldehyde derivatives have shown promise in this area, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). nih.govnih.govresearchgate.net

A notable example is the thiazole-5-carboxamide derivative GPS491, which was identified through medicinal chemistry optimization of a previously discovered stilbene inhibitor of HIV-1. nih.govnih.govresearchgate.net GPS491 exhibits potent anti-HIV-1 activity with reduced toxicity compared to its parent compound. nih.govnih.govresearchgate.net Research has shown that GPS491 effectively blocks HIV-1 replication, accompanied by a significant inhibition of viral gene expression. nih.govnih.govresearchgate.net The mechanism of action involves alterations in the production of unspliced, singly spliced, and multiply spliced HIV-1 RNAs. nih.govnih.gov This compound targets cellular factors involved in RNA processing, a strategy that may offer a broader spectrum of antiviral activity and a higher barrier to the development of viral resistance. nih.govnih.govresearchgate.net

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Thiazole-containing compounds have emerged as a promising class of anticonvulsant agents. biointerfaceresearch.com Derivatives of thiazole, including those based on a thiazolidin-4-one nucleus, have been synthesized and evaluated for their potential to control seizures. biointerfaceresearch.com

The anticonvulsant properties of these compounds are typically assessed using in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. biointerfaceresearch.com Certain thiazole-bearing hybrids have demonstrated excellent anticonvulsant activity in both of these models. mdpi.com For instance, specific 4-thiazolidinone derivatives have shown significant protection against seizures. mdpi.com The anticonvulsant activity of the thiazole moiety is thought to be related to its ability to act as a constrained pharmacophore at receptor sites within the central nervous system. biointerfaceresearch.com

Enzyme Inhibition

Thiazole-5-carboxaldehyde derivatives have been identified as potent inhibitors of several clinically relevant enzymes, highlighting their potential in treating a range of diseases.

Xanthine (B1682287) Oxidase: Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. A series of thiazole-5-carboxylic acid derivatives were designed and synthesized as XO inhibitors. researchgate.netresearchgate.net Several of these compounds demonstrated significant inhibitory activity, with one of the most potent, GK-20, exhibiting a low micromolar IC₅₀ value. researchgate.netresearchgate.net Structure-activity relationship studies revealed that disubstituted compounds on a specific ring were more potent than their monosubstituted counterparts, and para-substitution was crucial for inhibitory potential. researchgate.net Kinetic studies indicated a mixed-type inhibition mechanism for these compounds. researchgate.net

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms is a therapeutic target for conditions like glaucoma and epilepsy. drugbank.com Researchers have synthesized and evaluated morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (CA-II). rsc.org Several of these derivatives displayed varying degrees of inhibitory action, with some exhibiting greater affinity for the enzyme than the standard inhibitor acetazolamide. rsc.org Kinetic analysis of the most potent compound revealed concentration-dependent inhibition. rsc.org

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) tyrosine kinase is a crucial target in cancer therapy. Thiazole derivatives have been extensively investigated for their potential as EGFR inhibitors. jptcp.com A series of 2,4-disubstituted thiazole derivatives were designed and synthesized with the aim of developing novel anticancer agents. jptcp.com The most active of these compounds were subsequently evaluated for their inhibitory activity against the EGFR kinase, suggesting their potential as candidates for further development. jptcp.com In another study, novel thiazolyl-pyrazoline derivatives were synthesized and assessed for their EGFR inhibitory activities, with some compounds showing potent inhibition at nanomolar concentrations. nih.gov

Monoamine Oxidase: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. researchgate.net A series of new compounds bearing a thiazole ring were designed and synthesized as MAO inhibitors. researchgate.net Many of these derivatives showed remarkable inhibitory activity against both MAO-A and MAO-B, with a general selectivity towards MAO-B. researchgate.net Compounds with a dihydroxy moiety on a phenyl ring were identified as the most active in the series against both isoenzymes. researchgate.net

Spectroscopic and Structural Characterization of Thiazole 5 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, offering precise insights into the hydrogen and carbon framework of Thiazole-5-carboxaldehyde and its derivatives.

The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. For thiazole (B1198619) derivatives, distinct signals corresponding to the protons on the thiazole ring and the aldehyde group are observed.

In derivatives of Thiazole-5-carboxaldehyde, the proton of the aldehyde group (CHO) typically appears as a singlet in the downfield region of the spectrum. The protons attached to the thiazole ring also exhibit characteristic chemical shifts. For example, in some thiazole hydrazone derivatives, the thiazole-CH proton signal appears as a singlet between 2.73-2.78 ppm. koreascience.kr The specific chemical shifts are influenced by the nature and position of substituents on the thiazole ring. Aromatic protons on substituents will appear in their expected regions, typically between 7.0 and 8.0 ppm. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Thiazole Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~9.9 - 10.1 | Singlet (s) |

| Thiazole Ring-H | ~7.3 - 8.9 | Varies (s, d) |

| Aromatic Ring-H (substituent) | ~7.2 - 7.9 | Multiplet (m) |

| Methylene (B1212753) (CH₂) (substituent) | ~3.7 - 4.4 | Singlet (s) |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum of a Thiazole-5-carboxaldehyde derivative will show distinct signals for the aldehyde carbonyl carbon and the carbons of the thiazole ring.

The aldehyde carbonyl carbon is particularly deshielded and appears far downfield, often in the range of 180-195 ppm. The carbons within the thiazole ring have characteristic chemical shifts; for instance, in some heterocyclically substituted chromones containing a thiazole moiety, the C2, C4, and C5 carbons of the thiazole ring resonate at approximately 165.87, 130.56, and 106.90 ppm, respectively. asianpubs.org The exact positions of these signals are sensitive to the electronic effects of the substituents attached to the ring.

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in Thiazole Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~180 - 195 |

| Thiazole Ring C2 | ~150 - 170 |

| Thiazole Ring C4 | ~130 - 150 |

| Thiazole Ring C5 | ~100 - 125 |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Variable-temperature (VT) NMR is a powerful tool for studying dynamic processes such as tautomerism, where a molecule exists as a mixture of two or more interconverting structural isomers. researchgate.net In certain thiazole derivatives, particularly those with labile protons, different tautomeric forms may exist in equilibrium. A fast chemical equilibrium process can lead to the broadening of resonance signals in the NMR spectrum. jst-ud.vn By recording NMR spectra at different temperatures, it is possible to slow down or accelerate this exchange, leading to the sharpening of signals for individual tautomers at low temperatures or a single, averaged signal at high temperatures.

Solvent choice also significantly impacts NMR spectra. The polarity and hydrogen-bonding capability of the solvent can influence the electronic distribution within the thiazole ring, thereby altering the chemical shifts of both protons and carbons. researchgate.netunn.edu.ng Studies on thiazole and thiadiazole systems have shown that an increase in solvent polarity can lead to an increase in the electronic charge at the nitrogen atom, affecting the shielding of nearby nuclei. researchgate.net Comparing spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) can provide valuable information about solute-solvent interactions and help confirm structural assignments. unn.edu.ng

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning ¹H and ¹³C signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps establish connectivity within alkyl chains or substituted aromatic rings attached to the thiazole core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. utar.edu.my It is invaluable for assigning the carbons of the thiazole ring by linking them to their corresponding, and more easily assigned, proton signals. jst-ud.vn The use of HSQC and related techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows longer-range H-C correlations, is crucial for the complete structural elucidation of novel thiazole derivatives. jst-ud.vnutar.edu.my

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. utar.edu.my For Thiazole-5-carboxaldehyde and its derivatives, the IR spectrum is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the aldehyde group, which typically appears in the region of 1660-1700 cm⁻¹. The spectrum also displays characteristic bands for the thiazole ring itself. These include C=N stretching vibrations, often observed around 1490-1520 cm⁻¹, and C=C stretching vibrations. researchgate.net The C-H stretching vibrations of the thiazole ring and any aromatic substituents are generally found above 3000 cm⁻¹. The specific positions of these bands can provide clues about the substitution pattern and electronic environment of the molecule. researchgate.net

Table 3: Characteristic IR Absorption Bands for Thiazole-5-carboxaldehyde Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | ~1660 - 1700 | Strong |

| Thiazole C=N | Stretch | ~1490 - 1520 | Medium - Sharp |

| Thiazole Ring | Ring Stretch | ~1400 - 1600 | Medium - Variable |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. koreascience.krresearchgate.net In the mass spectrum of a Thiazole-5-carboxaldehyde derivative, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For aldehydes, common fragmentation includes the loss of a hydrogen radical (M-1) or the formyl radical (M-29, CHO). miamioh.edu The fragmentation of the thiazole ring itself is also a key diagnostic feature. The thiazole ring may undergo cleavage, leading to characteristic fragment ions. sapub.orgresearchgate.net The stability of the pyrimidine (B1678525) ring is often greater than that of the thiazole ring in fused systems, influencing the fragmentation pathways. sapub.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula. mdpi.com

X-ray Crystallography and Crystal Structure Analysis

For instance, the analysis of various substituted thiazole compounds has confirmed their molecular structures unambiguously. nih.gov These studies are fundamental in verifying the outcomes of synthetic pathways and understanding the steric and electronic effects of different substituents on the thiazole core.